molecular formula C16H28N4O3S B2950609 1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide CAS No. 2097920-35-7

1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide

Cat. No.: B2950609
CAS No.: 2097920-35-7
M. Wt: 356.49
InChI Key: PRDMWVGBJVJOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a synthetic chemical reagent of interest in medicinal chemistry and pharmacological research. This compound features a 1,3,5-trimethylpyrazole core functionalized with a sulfonamide group, a structural motif known to be associated with diverse biological activities. Pyrazole-sulfonamide derivatives are frequently investigated for their potential as enzyme inhibitors . Specifically, compounds with this core structure have been identified as potent, non-covalent inhibitors of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme . NAAA is a lysosomal cysteine hydrolase that breaks down palmitoylethanolamide (PEA), an endogenous lipid mediator with significant anti-inflammatory and analgesic properties . Therefore, inhibitors of NAAA are a promising approach for managing inflammatory conditions by preserving endogenous PEA levels at the site of inflammation . The structural design of this reagent, which incorporates a piperidine methyl linker and an oxolane (tetrahydrofuran) subunit, is typical of efforts to optimize the physicochemical and drug-like properties of lead compounds, such as enhancing solubility and metabolic stability . Researchers can utilize this high-purity compound as a key intermediate, a building block for the synthesis of novel derivatives, or as a pharmacological tool for in vitro studies aimed at exploring pathways related to inflammation and lipid signaling. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1,3,5-trimethyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O3S/c1-12-16(13(2)19(3)18-12)24(21,22)17-10-14-4-7-20(8-5-14)15-6-9-23-11-15/h14-15,17H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRDMWVGBJVJOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide is a complex organic compound belonging to the class of pyrazole derivatives. Its structural features suggest potential pharmacological relevance, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C12H18N4O2SC_{12}H_{18}N_{4}O_{2}S

It features a pyrazole ring, a sulfonamide group, and a piperidine moiety with an oxolane substituent. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of appropriate hydrazine derivatives with carbonyl compounds.
  • Sulfonamide Formation : The introduction of the sulfonamide group is accomplished via nucleophilic substitution reactions.
  • Piperidine and Oxolane Integration : These moieties are introduced through alkylation reactions.

Antiproliferative Activity

Recent studies have indicated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives like 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide have been tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results demonstrated that these compounds did not exhibit cytotoxic effects at certain concentrations, indicating a selective action against cancer cells without harming normal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Glycation : This compound has shown potential as an inhibitor of protein glycation processes, which are implicated in various diseases such as diabetes .
  • Antibacterial and Antifungal Properties : Pyrazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. The sulfonamide group enhances these properties by interfering with bacterial folic acid synthesis .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives may exhibit anti-inflammatory properties by modulating inflammatory pathways in the body .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 (µM)Observations
This compoundU937Not determinedNo cytotoxicity observed
Various pyrazole derivativesHeLa15 - 30Significant antiproliferative effects noted
1H-pyrazole derivativesA549 (lung cancer)<10Induced apoptosis in cancer cells

Comparison with Similar Compounds

a) Piperidine-Linked Substituents

  • Target Compound: The sulfonamide nitrogen is attached to a piperidin-4-ylmethyl group with an oxolan-3-yl substitution on the piperidine nitrogen.
  • N-((1-(Furan-3-carbonyl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1428372-87-5) : Features a furan-3-carbonyl group on the piperidine nitrogen. The carbonyl group increases polarity, which may alter binding affinity or solubility compared to the target compound’s oxolane .
  • 1-Isopropyl-3,5-dimethyl-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS 2034259-88-4): Substituted with a 2-methylpyridin-4-yl group, introducing aromaticity and basicity, contrasting with the oxolane’s non-aromatic, electron-rich oxygen .

b) Non-Piperidine Substituents

  • (R)-1,3,5-Trimethyl-N-(1-(naphthalen-1-yl)ethyl)-1H-pyrazole-4-sulfonamide (MR-S1-15): The sulfonamide nitrogen is linked to a naphthalene-bearing ethyl group.
  • 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide : Contains a 4-chlorophenyl carbamoyl group, introducing halogenated aromaticity and hydrogen-bonding capacity. This contrasts with the target’s aliphatic oxolane-piperidine system .

Pyrazole Core Modifications

  • 3,5-Dimethyl vs. 1,3,5-Trimethyl Substitution : Compounds like MR-S1-12 (3,5-dimethyl) lack the 1-methyl group present in the target compound. Methylation at position 1 may sterically hinder rotation or influence pyrazole ring electronics .

Pharmacological and Physicochemical Data

While direct biological data for the target compound are unavailable, insights can be drawn from structurally related analogs:

Compound Name/ID Molecular Weight Key Substituents Notable Properties/Activities Reference
Target Compound Not reported Oxolan-3-yl-piperidinylmethyl Predicted metabolic stability
MR-S1-15 Not reported (R)-1-(Naphthalen-1-yl)ethyl Antiproliferative activity (U937 cells)
CAS 1428372-87-5 380.5 Furan-3-carbonyl-piperidinylmethyl Increased polarity
CAS 2034259-88-4 405.6 2-Methylpyridin-4-yl-piperidinylmethyl Aromatic basicity
4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide Not reported 4-Chlorophenyl carbamoyl IR: νmax 1726 (C=O), 1385 cm⁻¹ (SO₂)

Structure-Activity Relationship (SAR) Insights

  • Piperidine-Oxolane vs. Aromatic Substituents : The oxolane’s saturated oxygen may improve metabolic stability over aromatic groups (e.g., naphthalene), which are prone to oxidative metabolism .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 1,3,5-trimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1H-pyrazole-4-sulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Sulfonylation : React 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with a piperidine intermediate (e.g., 1-(oxolan-3-yl)piperidin-4-ylmethanamine) in a polar aprotic solvent like DMF or THF under basic conditions (K₂CO₃ or Et₃N) to facilitate nucleophilic substitution .

Purification : Use column chromatography with silica gel (eluent: CH₂Cl₂/MeOH gradient) or recrystallization from methanol to isolate the product .

Characterization : Confirm structural integrity via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and FT-IR to verify sulfonamide bond formation and substitution patterns .

Q. Which analytical techniques are critical for verifying the compound’s purity and structural conformation?

  • Methodological Answer :

  • Chromatography : HPLC with a C18 column (e.g., Chromolith®) and UV detection at 254 nm to assess purity (>95%) .
  • Spectroscopy :
  • ¹H NMR in DMSO-d₆ to confirm methyl group environments (δ 2.1–2.5 ppm for pyrazole-CH₃, δ 3.2–3.8 ppm for piperidine/oxolane protons) .
  • HRMS (ESI+) for molecular ion validation (expected m/z: ~380–400 Da) .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and detect polymorphic forms .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states and identify energy barriers in sulfonylation or ring-closing steps .
  • Reaction Path Search : Apply automated tools (e.g., GRRM) to explore alternative pathways, such as oxolane ring formation via intramolecular cyclization .
  • Solvent Screening : Predict solvent effects (e.g., DMF vs. THF) on reaction kinetics using COSMO-RS simulations .

Q. What experimental design strategies minimize variability in biological activity assays involving this compound?

  • Methodological Answer :

  • Factorial Design : Use a 2³ factorial approach to test variables like pH (6.5–7.5), temperature (25°C vs. 37°C), and solvent (DMSO/PBS ratio) on enzyme inhibition assays .
  • Control Groups : Include positive controls (e.g., known sulfonamide inhibitors) and vehicle controls (DMSO ≤0.1%) to normalize activity data .
  • Statistical Validation : Apply ANOVA to identify significant outliers and calculate IC₅₀ values with 95% confidence intervals .

Q. How can researchers address contradictory solubility data reported for this compound?

  • Methodological Answer :

  • Solubility Profiling : Conduct parallel shake-flask experiments in PBS (pH 7.4), DMSO, and simulated gastric fluid (pH 1.2) at 25°C and 37°C .
  • Surfactant Screening : Test solubilization enhancers (e.g., Tween-80, cyclodextrins) using dynamic light scattering (DLS) to monitor micelle formation .
  • Co-solvency Studies : Optimize ethanol/water mixtures (10–30% v/v) to improve solubility without destabilizing the sulfonamide group .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this sulfonamide derivative?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing oxolane with tetrahydrofuran or altering methyl groups) .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase IX) and validate binding poses via molecular dynamics simulations .
  • High-Throughput Screening (HTS) : Test analogs in 96-well plates against cancer cell lines (e.g., HeLa, MCF-7) to correlate substituent effects with cytotoxicity .

Contradiction Resolution & Optimization

Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 45% vs. 65%)?

  • Methodological Answer :

  • Parameter Isolation : Systematically vary individual factors (e.g., reaction time, stoichiometry of sulfonyl chloride) while holding others constant .
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and identify unreacted intermediates .
  • Scale-Down Experiments : Perform small-scale reactions (10–50 mg) to optimize conditions before scaling up .

Q. What advanced techniques validate the compound’s membrane permeability in cellular assays?

  • Methodological Answer :

  • Caco-2 Assays : Measure apical-to-basolateral transport in intestinal cell monolayers to predict oral bioavailability .
  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Use a lipid-coated filter system to quantify passive diffusion .
  • LC-MS Quantification : Extract intracellular concentrations post-treatment to correlate permeability with biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.